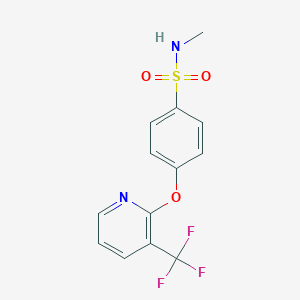

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-6-4-9(5-7-10)21-12-11(13(14,15)16)3-2-8-18-12/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYYQRJDFJVQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the benzenesulfonamide group. Common synthetic routes include:

Nucleophilic Substitution: The trifluoromethylpyridine can undergo nucleophilic substitution reactions with suitable nucleophiles to introduce the desired functional groups.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds between the pyridine and benzenesulfonamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide has a wide range of applications in scientific research:

Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-4-[[3-(trifluoromethyl)pyridin-2-yl]oxy]benzenesulfonamide

- CAS Number : 1227955-09-0

- Molecular Formula : C₁₃H₁₁F₃N₂O₃S

- Molecular Weight : 332.3 g/mol

- Key Features :

- A sulfonamide backbone with a methyl group attached to the nitrogen.

- A pyridine ring substituted with a trifluoromethyl group at the 3-position .

- A benzene ring linked via an ether oxygen to the pyridine moiety.

Physicochemical Properties :

- Density : Predicted 1.400 ± 0.06 g/cm³ .

- Boiling Point : Estimated 407.6 ± 55.0 °C .

- Acidity (pKa) : Predicted 11.22 ± 0.30 .

Synthetic Relevance : Synthesized via sulfonylation reactions involving pyridine intermediates and sulfonyl chlorides, as seen in analogous compounds (e.g., ) .

Comparison with Structural Analogs

Positional Isomers of Trifluoromethylpyridine

The position of the trifluoromethyl group on the pyridine ring significantly influences electronic and steric properties:

Variations in Sulfonamide Substituents

Modifications to the sulfonamide group impact bioavailability and target binding:

Heterocyclic Modifications

Replacement of pyridine with other heterocycles alters pharmacological profiles:

Biological Activity

N-Methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₁₃H₁₁F₃N₂O₃S

- CAS Number : 1257535-25-3

- Molecular Weight : 320.30 g/mol

- Structure : The compound features a sulfonamide group, a trifluoromethyl pyridine moiety, and an ether linkage, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Cell Proliferation : Studies indicate that it may inhibit cell proliferation in various cancer cell lines, suggesting cytotoxic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 μM, indicating potent antiproliferative activity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which has an IC50 of 17.02 μM .

| Cell Line | IC50 (μM) | Comparison to 5-FU |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Better efficacy |

| MCF10A (non-cancer) | 2.5 | Less effective |

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

- Apoptosis Induction : The compound has been shown to increase caspase levels in treated cells, indicating the induction of apoptotic pathways.

- Cell Cycle Arrest : It appears to cause cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Toxicity and Pharmacokinetics

Toxicological assessments indicate that this compound exhibits low acute toxicity in animal models, with no observed adverse effects at doses up to 2000 mg/kg .

Pharmacokinetic Profile

The pharmacokinetic properties include:

| Parameter | Value |

|---|---|

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Oral Bioavailability (%) | 31.8 |

These parameters suggest that the compound has a favorable pharmacokinetic profile for further development as a therapeutic agent.

Case Studies and Research Findings

- Study on TNBC Models : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls .

- Comparative Efficacy : In comparative studies against known inhibitors like TAE226, this compound showed superior efficacy in reducing metastatic nodules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.